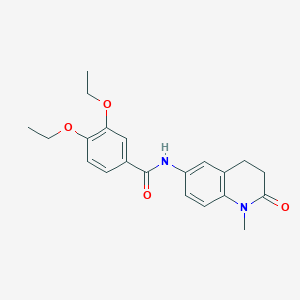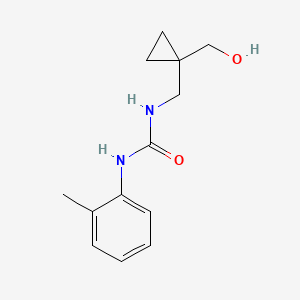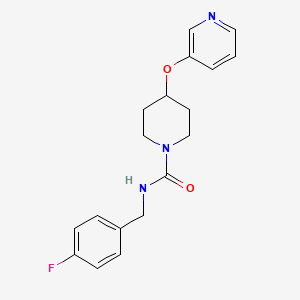![molecular formula C16H19N3O B2713282 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole CAS No. 2411250-69-4](/img/structure/B2713282.png)
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole, also known as CBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Mechanism of Action
The mechanism of action of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is not fully understood, but it has been reported to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has also been reported to have an effect on the expression of certain genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has anti-inflammatory and anti-cancer properties. In vivo studies have shown that 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has neuroprotective effects and can improve cognitive function. However, more studies are needed to fully understand the biochemical and physiological effects of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is that it is relatively easy to synthesize using the method described above. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole also has potential applications in various fields, which makes it a versatile compound for scientific research. However, one limitation of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the potential applications of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole in agriculture and material science.
Synthesis Methods
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole can be synthesized using a specific method that involves the reaction of 4-bromoanisole with cyclobutylamine, followed by the addition of 2-bromo-1-(4-methoxyphenyl)ethanone, and finally, the reaction with hydrazine hydrate. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been reported to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In agriculture, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as a pesticide and herbicide. In material science, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13(4-1)18-11-15(18)12-20-16-7-5-14(6-8-16)19-10-2-9-17-19/h2,5-10,13,15H,1,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYNRFKDPUYGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)
![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)


![5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2713207.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)


![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)